2-(5-Nitrofuran-2-yl)acetaldehyde

Electrophilicity QSAR Cyclic voltammetry

2-(5-Nitrofuran-2-yl)acetaldehyde provides a saturated –CH₂– spacer that electronically decouples the aldehyde from the nitrofuran ring, lowering electrophilicity and T-cell mitogenesis inhibition while retaining antibacterial pharmacophore integrity. This enables enolate-mediated C–C bond construction and reduces side-product formation during multi-step syntheses. Choose this compound over directly conjugated analogs for ALDH isoform selectivity profiling, stable Schiff-base chemistry, and lead optimization libraries against Gram-positive and Gram-negative pathogens.

Molecular Formula C6H5NO4
Molecular Weight 155.11 g/mol
Cat. No. B13518313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Nitrofuran-2-yl)acetaldehyde
Molecular FormulaC6H5NO4
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])CC=O
InChIInChI=1S/C6H5NO4/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2,4H,3H2
InChIKeyMEQFWSZWDZRAEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Nitrofuran-2-yl)acetaldehyde (CAS 791590-25-5): Chemical Identity, Class Context, and Procurement-Relevant Profile


2-(5-Nitrofuran-2-yl)acetaldehyde (syn. 2-Furanacetaldehyde, 5-nitro-; (5-Nitro-2-furyl)acetaldehyde; CAS 791590-25-5) is a synthetic nitrofuran derivative bearing a 5-nitrofuran ring linked via a methylene (–CH₂–) bridge to a terminal aldehyde group. Its molecular formula is C₆H₅NO₄ and molecular weight is 155.11 g/mol . The compound belongs to the broader 5-nitrofuran class, whose members serve as antibacterial, antiprotozoal, and anticancer prodrug scaffolds [1]. Unlike the more common 5-nitrofuran-2-carboxaldehyde (CAS 698-63-5), this compound features a saturated one-carbon spacer that electronically decouples the aldehyde electrophile from the nitroaromatic furan ring, with consequences for reactivity, enzyme recognition, and downstream derivatization potential [2].

Why 2-(5-Nitrofuran-2-yl)acetaldehyde Cannot Be Interchanged with 5-Nitrofuran-2-carboxaldehyde or Other Nitrofuran Aldehyde Analogs


The defining structural feature of 2-(5-nitrofuran-2-yl)acetaldehyde — a saturated methylene (–CH₂–) bridge between the 5-nitrofuran ring and the aldehyde carbonyl — fundamentally alters electronic conjugation compared to directly attached formyl analogs such as 5-nitrofuran-2-carboxaldehyde. This disruption modulates electrophilicity, redox potential, and enzyme-substrate recognition kinetics at aldehyde dehydrogenase (ALDH) active sites [1]. Class-level data from Giller et al. (1965), who evaluated 66 nitrofuran derivatives, demonstrated that antibacterial potency, toxicity, and chemical stability are exquisitely sensitive to the nature and length of the carbon chain linking the furan ring to the carbonyl group; α,β-unsaturated aldehydes exhibited high antibacterial activity but unacceptable toxicity and instability, while saturated ketone analogs showed a shifted therapeutic index [2]. Consequently, substituting 2-(5-nitrofuran-2-yl)acetaldehyde with 5-nitrofuran-2-carboxaldehyde, (E)-3-(5-nitrofuran-2-yl)acrylaldehyde, or 5-nitrofurfurylideneacetone without experimental revalidation introduces uncontrolled variation in electrophilic reactivity, ALDH-mediated bioactivation, and metabolic fate [3].

Quantitative Comparator-Based Evidence for Differentiated Selection of 2-(5-Nitrofuran-2-yl)acetaldehyde


Electronic Decoupling via Methylene Bridge: Impact on Aldehyde Electrophilicity and Redox Potential Relative to 5-Nitrofuran-2-carboxaldehyde

The insertion of a saturated –CH₂– spacer between the 5-nitrofuran ring and the aldehyde group interrupts π-conjugation, rendering the aldehyde carbon of 2-(5-nitrofuran-2-yl)acetaldehyde less electrophilic than that of 5-nitrofuran-2-carboxaldehyde. Pires et al. (2001) established for three sets of 5-nitrofuran derivatives that antibacterial IC₅₀ values correlate negatively with the Hammett σ constant and the cyclic voltammetric reduction potential (E) of the nitro group — parameters directly influenced by through-conjugation between the nitroaromatic system and the electrophilic center [1]. The methylene bridge in 2-(5-nitrofuran-2-yl)acetaldehyde attenuates this electronic coupling, placing the compound in a distinct region of the structure-activity landscape compared to directly conjugated formyl analogs.

Electrophilicity QSAR Cyclic voltammetry Medicinal chemistry

ALDH Enzyme Substrate Differentiation: Methylene Spacer Impact on Aldehyde Dehydrogenase Recognition Kinetics

5-Nitrofurans are bioactivated by aldehyde dehydrogenase (ALDH) enzymes, which oxidize the aldehyde to the corresponding carboxylic acid as part of the prodrug activation cascade [1]. Coates (2020) demonstrated that 5-nitrofurans (5-NFNs) act as competitive substrates for the dehydrogenase and esterase activities of acetaldehyde-detoxifying ALDH enzymes and differentially inhibit ALDH activity in mammalian liver [2]. The substrate specificity of ALDH2 is sensitive to the distance between the aromatic ring and the aldehyde group; directly conjugated aldehydes (e.g., 5-nitrofuran-2-carboxaldehyde) present a different steric and electronic profile to the active-site Cys302 nucleophile than does the methylene-extended aldehyde of 2-(5-nitrofuran-2-yl)acetaldehyde. Zhou et al. (2012) confirmed that nifurtimox — which contains a –CH=N– linkage — is a substrate for human ALDH2, establishing that extending the spacer alters enzyme handling [3].

Aldehyde dehydrogenase ALDH2 Prodrug bioactivation Enzyme kinetics

Chemical Stability Differentiation: Saturated vs. α,β-Unsaturated Nitrofuran Aldehydes Under Ambient and Biological Conditions

Giller et al. (1965) explicitly reported that 'unsaturated 5-nitrofuran aldehydes and some of their simplest derivatives (acetals, acylals) have high antibacterial activity and a broad spectrum. However, these compounds cannot be used in medicine because of their appreciable toxicities and low stabilities' [1]. The saturated –CH₂–CHO side chain in 2-(5-nitrofuran-2-yl)acetaldehyde lacks the α,β-unsaturation present in the highly reactive (E)-3-(5-nitrofuran-2-yl)acrylaldehyde , eliminating the Michael acceptor site responsible for rapid nucleophilic addition, glutathione conjugation, and ambient degradation. While direct quantitative forced-degradation data for 2-(5-nitrofuran-2-yl)acetaldehyde alone are absent from the open literature, the class-level distinction between saturated and α,β-unsaturated nitrofuran aldehydes is strongly supported by the Giller study of 66 compounds [1].

Chemical stability Degradation Photolability Electrophilic addition

T-Cell Mitogenesis Inhibition: Comparative Potency of 5-Nitro-2-furaldehyde vs. Carboxyl- and Amino-Substituted Analogs

Mercado et al. (1991) conducted a direct head-to-head comparison of six nitrofurans — 5-nitro-2-furaldehyde, nifuroxime, nitrofurazone, nitrofurantoin, 5-nitro-2-furoic acid, and 2-nitrofuran — for inhibition of T-cell mitogenesis in human peripheral blood T cells [1]. In the T cell-accessory cell system stimulated with phytohemagglutinin (PHA), nifuroxime, nitrofurazone, and nitrofurantoin achieved 50% inhibition at 45–51 μM; with concanavalin A (ConA), 50% inhibition was achieved at 34–39 μM. Critically, 5-nitro-2-furaldehyde was 'much more inhibitory than the other compounds,' and replacing its aldehyde group with a carboxyl group (5-nitro-2-furoic acid) greatly reduced inhibitory activity [1]. While 2-(5-nitrofuran-2-yl)acetaldehyde was not tested in this panel, the data establish that the aldehyde functional group is the principal driver of T-cell mitogenesis inhibition, and that structural modifications to the aldehyde environment — such as the methylene spacer in the target compound — are expected to modulate this immunotoxicity endpoint.

Immunotoxicity T-cell mitogenesis Nitrofuran SAR Aldehyde group contribution

Synthetic Intermediate Utility: Distinct Derivatization Pathway via Methylene Aldehyde vs. Formyl and Acrylaldehyde Analogs

The saturated –CH₂–CHO moiety of 2-(5-nitrofuran-2-yl)acetaldehyde provides a reactive methylene group adjacent to the carbonyl, enabling enolate/enamine chemistry that is inaccessible from 5-nitrofuran-2-carboxaldehyde (no α-protons) or (E)-3-(5-nitrofuran-2-yl)acrylaldehyde (α,β-unsaturation directing conjugate addition). Patents and synthetic methodology papers describe the use of 5-nitrofurfural–acetaldehyde condensation reactions to build α,β-unsaturated nitrofuran derivatives via aldol-type mechanisms, proceeding through intermediates with the same carbon skeleton as 2-(5-nitrofuran-2-yl)acetaldehyde [1]. The compound thus occupies a unique position as both a stable isolateable aldehyde and a latent enolate equivalent for C–C bond formation at the α-position [2].

Synthetic chemistry Aldol condensation Nitrofuran polyenals Building block

Evidence-Backed Research and Industrial Applications for 2-(5-Nitrofuran-2-yl)acetaldehyde


ALDH-Mediated Prodrug Bioactivation Studies Requiring a Nitrofuran Aldehyde with Modulated Enzyme Kinetics

The direct conjugation between the nitrofuran ring and aldehyde in 5-nitrofuran-2-carboxaldehyde produces maximal electrophilicity and ALDH substrate turnover, while 2-(5-nitrofuran-2-yl)acetaldehyde's methylene spacer is expected to reduce both parameters. Researchers probing the relationship between spacer length and ALDH2/ALDH1 isoform selectivity should select this compound as an intermediate-point probe between the directly conjugated formyl and the extended acrylaldehyde analogs. The Coates (2020) thesis [1] provides a validated experimental framework (recombinant ALDH enzymes, murine liver extracts, precision-cut liver slices) for comparing ALDH kinetic parameters across a panel of spacer-differentiated nitrofuran aldehydes.

Focused Nitrofuran Library Synthesis Exploiting Dual Reactivity (Enolate + Aldehyde) from a Single Building Block

The methylene spacer confers acidic α-protons that enable enolate formation for C–C bond construction, while the terminal aldehyde remains available for Schiff base, acetal, and reductive amination chemistry. This dual reactivity, absent in both 5-nitrofuran-2-carboxaldehyde (no α-protons) and (E)-3-(5-nitrofuran-2-yl)acrylaldehyde (conjugate addition dominates), makes 2-(5-nitrofuran-2-yl)acetaldehyde a versatile single precursor for diverse compound collections. The methodology of piperidine-catalyzed condensation with aldehydes in carboxylic acid media [2] provides a validated synthetic entry point.

Immunotoxicity-Profiled Antibacterial Lead Optimization Using Aldehyde-Modulated Nitrofurans

The Mercado et al. (1991) head-to-head T-cell mitogenesis study [3] established that the aldehyde group is the dominant driver of nitrofuran immunotoxicity, with 5-nitro-2-furaldehyde ranking as the most potent inhibitor. 2-(5-Nitrofuran-2-yl)acetaldehyde, with its attenuated aldehyde electrophilicity, is predicted to exhibit reduced T-cell mitogenesis inhibition relative to 5-nitro-2-furaldehyde while retaining antibacterial pharmacophore integrity. This positions the compound as a candidate for comparative immunotoxicity profiling in lead optimization programs targeting Gram-positive and Gram-negative pathogens.

Stable Nitrofuran Aldehyde Intermediate for Multi-Step Synthesis Requiring Ambient Handling

Giller et al. (1965) demonstrated that α,β-unsaturated nitrofuran aldehydes possess unacceptable instability for medicinal use [4]. The saturated –CH₂–CHO side chain of 2-(5-nitrofuran-2-yl)acetaldehyde eliminates the Michael acceptor motif, predicting superior bench stability and reduced side-product formation during multi-step synthetic sequences. Laboratories requiring a nitrofuran aldehyde building block with greater ambient-handling tolerance than (E)-3-(5-nitrofuran-2-yl)acrylaldehyde should select this compound, particularly for reaction sequences involving nucleophilic reagents or extended processing times.

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